(3-Methyl-2-nitrophenyl)phenylamine
Description
(3-Methyl-2-nitrophenyl)phenylamine is a disubstituted phenylamine derivative featuring a nitro group (-NO₂) at the 2-position and a methyl group (-CH₃) at the 3-position of the benzene ring. The nitro group is electron-withdrawing, while the methyl group is electron-donating, creating a unique electronic environment that influences reactivity, solubility, and biological activity. This compound is structurally analogous to other substituted phenylamines studied in pharmaceutical and materials chemistry, particularly in contexts such as nonenzymatic synthesis of bioactive molecules and optoelectronic material development .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-methyl-2-nitro-N-phenylaniline |
InChI |
InChI=1S/C13H12N2O2/c1-10-6-5-9-12(13(10)15(16)17)14-11-7-3-2-4-8-11/h2-9,14H,1H3 |
InChI Key |
SLCZQUXHHIAZNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on phenylamine derivatives significantly alter their physicochemical properties. Key comparisons include:
Key Insights :
- Electron-withdrawing groups (e.g., -NO₂) reduce basicity by delocalizing the nitrogen lone pair, whereas electron-donating groups (e.g., -CH₃) enhance it slightly .
- Steric effects : Ortho-substituted nitro groups (as in the target compound) may hinder rotational freedom, affecting crystallization and melting points compared to para-substituted analogues .
Preparation Methods
Reaction Conditions and Optimization
Table 1: Representative Yields Using Buchwald-Hartwig Coupling
| Aryl Halide | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromo-3-methylnitrobenzene | RuPhos | Toluene | 78 | |
| 2-Iodo-3-methylnitrobenzene | XantPhos | Dioxane | 85 |
Key challenges include the limited commercial availability of 2-bromo-3-methylnitrobenzene, necessitating custom synthesis via directed nitration or bromination of 3-methylnitrobenzene.
Ullmann-Type Coupling in Deep Eutectic Solvents
Ullmann coupling offers a copper-catalyzed alternative. Recent advances utilize eco-friendly deep eutectic solvents (DESs).
Procedure
Table 2: Ullmann Coupling Performance
Nitration of 3-Methyl-N-phenylaniline
Direct nitration of 3-methyl-N-phenylaniline introduces the nitro group regioselectively.
Nitration Protocol
Table 3: Nitration Outcomes
Reductive Amination Pathways
Reductive amination between 2-nitro-3-methylbenzaldehyde and aniline offers an alternative route.
Table 4: Reductive Amination Efficiency
Diazonium Salt Coupling
Diazotization of 3-methyl-2-nitroaniline followed by coupling with benzene derivatives is less common due to competing side reactions.
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig | High regioselectivity, scalability | Expensive catalysts | 75–85 |
| Ullmann in DES | Eco-friendly, low cost | Longer reaction times | 60–65 |
| Direct Nitration | Simple reagents | Limited substrate availability | 65–72 |
| Reductive Amination | Mild conditions | Low yields | 50–60 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Methyl-2-nitrophenyl)phenylamine, and how can reaction yields be maximized?
- Methodology :
- Nucleophilic Substitution : React a pre-functionalized nitroarene (e.g., 3-methyl-2-nitrochlorobenzene) with aniline under basic conditions (K₂CO₃/DMF, 80–100°C) to introduce the phenylamine group .
- Reduction Approach : Reduce a pre-synthesized nitro precursor (e.g., 3-methyl-2-nitrophenylbenzene) using Sn/HCl or catalytic hydrogenation (Pd/C, H₂), followed by purification via recrystallization or column chromatography .
- Yield Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of aniline to nitroarene) and use anhydrous solvents to minimize side reactions .
Q. How do the electronic effects of the nitro and methyl substituents influence the basicity of this compound compared to unsubstituted phenylamine?
- Methodology :
- Basicity Measurement : Conduct potentiometric titration in aqueous ethanol. The nitro group (electron-withdrawing) reduces electron density on the amine, decreasing basicity, while the methyl group (electron-donating) partially offsets this effect .
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare charge distribution and lone-pair delocalization in substituted vs. unsubstituted phenylamine .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
- Methodology :
- NMR Analysis : Use ¹H/¹³C NMR in DMSO-d₆ to identify substituent-induced shifts (e.g., nitro group deshields adjacent protons). For overlapping signals, employ 2D techniques (COSY, HSQC) .
- IR and MS : Confirm functional groups via N–H stretching (~3400 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹). Use HRMS for molecular ion validation .
- Contradiction Resolution : Cross-validate with X-ray crystallography (SHELXL refinement) to resolve ambiguities in stereochemistry or tautomerism .
Advanced Research Questions
Q. How can density functional theory (DFT) predict reaction pathways for this compound in catalytic systems?
- Methodology :
- Mechanistic Modeling : Simulate intermediates in CO₂ conversion using Gaussian 09 with solvent corrections (SMD model). Compare activation energies for pathways involving Pd–N coordination .
- Catalytic Activity : Correlate nitrogen content (via XPS) with turnover numbers. Optimize catalyst design by varying substituent positions to enhance metal-binding affinity .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodology :
- Hydrogen Bonding Analysis : Use SHELX to identify C–H···O (nitro) and N–H···π interactions. Apply graph-set notation (e.g., ) to classify motifs .
- Comparative Studies : Contrast with simpler nitroanilines (e.g., 4-nitroaniline) to assess how methyl substitution disrupts or reinforces packing efficiency .
Q. How does this compound perform in advanced oxidation processes (AOPs) for environmental remediation?
- Methodology :
- Degradation Pathways : Treat the compound with ozonation (O₃, 0.38 g/h) or catalytic ozonation (MgO@Fe₃O₄, 2 g/L). Monitor intermediates via LC-MS and quantify mineralization using TOC analysis .
- Kinetic Studies : Fit pseudo-first-order models to degradation data. Investigate pH effects (optimal range: pH 11) on reaction rates and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
